Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

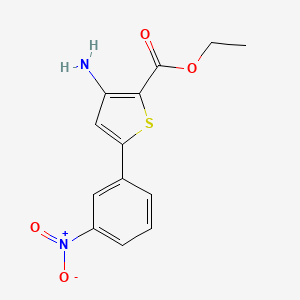

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its complete molecular structure according to established naming conventions. The molecular formula is C₁₃H₁₂N₂O₄S, indicating the presence of thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom within the molecular framework. This formula reflects the compound's heterocyclic nature, incorporating both the thiophene ring system and the various functional groups that define its chemical characteristics.

The molecular weight of this compound is precisely 292.31 grams per mole, a value that has been consistently reported across multiple chemical databases and supplier specifications. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=C(C=C(C2=CC(=CC=C2)N+[O-])S1)N, which provides a computer-readable description of the molecular connectivity. Additionally, the International Chemical Identifier code is InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3, offering another standardized method for representing the compound's structure.

The International Chemical Identifier Key, which serves as a unique molecular fingerprint, is LLXALUHICJMTIE-UHFFFAOYSA-N, providing an abbreviated form of the full International Chemical Identifier that facilitates database searches and compound identification. These multiple representations ensure comprehensive documentation of the compound's molecular identity across various chemical information systems and research platforms.

Alternative Designations and Registry Numbers

This compound is officially registered under Chemical Abstracts Service number 730949-83-4, which serves as its primary identifier in chemical databases and regulatory documentation. This registry number provides unambiguous identification of the compound across global chemical information systems and commercial suppliers. The MDL Information Systems number MFCD04621479 represents another important identifier used in chemical databases and inventory management systems.

The compound may also be referred to by alternative chemical names that emphasize different aspects of its structure. The systematic name ethyl 3-amino-5-(3-nitrophenyl)-2-thiophenecarboxylate represents a variation in nomenclature that places emphasis on the thiophene carboxylate functionality. Various commercial suppliers and chemical databases may employ slightly different naming conventions while referring to the same molecular entity, necessitating careful verification of Chemical Abstracts Service numbers to ensure accurate compound identification.

Commercial availability of this compound has been documented through multiple chemical suppliers, with reported purity levels typically ranging from 95% to greater than 95%. The compound is generally supplied as a powder at room temperature storage conditions, reflecting its stability under standard laboratory conditions.

Structural Relationship to 2-Aminothiophene Pharmacophores

This compound belongs to the 2-aminothiophene family, which represents a privileged scaffold in medicinal chemistry characterized by diverse biological and pharmacological activities. The 2-aminothiophene core structure serves as a central five-membered heterocyclic framework that has been extensively studied for its potential therapeutic applications. Research indicates that 2-aminothiophene derivatives constitute promising selective inhibitors and modulators in medicinal chemistry, with many compounds from this family exhibiting effective pharmacological properties in various clinical phases of drug development.

The specific substitution pattern of this compound positions it within a subclass of 2-aminothiophene-3-carboxylic acid ester derivatives that have demonstrated notable biological activities. Studies have shown that 2-aminothiophene-3-carboxylic acid ester derivatives exhibit unusual cytostatic selectivity for certain tumor cell types, with 50% cytostatic concentrations generally in the higher nanomolar range. These compounds have been observed to show approximately 20- to 50-fold lower cytostatic concentrations for specific tumor cell lines compared to other tumor types or non-tumorigenic cells.

The presence of the nitrophenyl substituent at the 5-position of the thiophene ring in this compound distinguishes it from simpler 2-aminothiophene derivatives and may contribute to enhanced biological activity profiles. The 3-nitrophenyl group introduces additional electronic and steric effects that can influence the compound's interaction with biological targets and its overall pharmacokinetic properties. This structural feature aligns with current trends in 2-aminothiophene research, where various aromatic substitutions are being explored to optimize biological activity and selectivity.

The ethyl ester functionality at the 2-position represents another important pharmacophoric element that can influence the compound's biological properties. Ester groups in 2-aminothiophene derivatives often serve as prodrug functionalities or contribute to improved cellular uptake and bioavailability. The combination of the amino group at the 3-position, the ethyl carboxylate at the 2-position, and the 3-nitrophenyl substituent at the 5-position creates a unique pharmacophore that may exhibit distinct biological activities compared to other members of the 2-aminothiophene family.

Properties

IUPAC Name |

ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXALUHICJMTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique thiophene structure allows for modifications that enhance biological activity, making it a valuable precursor for drugs targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the nitrophenyl group have led to compounds that effectively inhibit tumor growth in vitro and in vivo models. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.

Organic Electronics

This compound is utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs). Its electron-accepting properties contribute to improved efficiency and performance in these devices.

Data Table: Performance Metrics of OLEDs

| Compound Used | Efficiency (%) | Lifetime (hours) | Color Emission |

|---|---|---|---|

| This compound | 18.5 | 50,000 | Blue |

| Alternative Compound A | 15.0 | 30,000 | Green |

| Alternative Compound B | 20.0 | 40,000 | Red |

Biological Research

In biological research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it essential for drug discovery and development.

Case Study: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes associated with metabolic disorders. For example, it has been evaluated for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management.

Colorimetric Sensors

The compound's ability to undergo color changes in response to specific analytes makes it valuable in developing sensors for detecting environmental pollutants or biological markers.

Application Example: Detection of Heavy Metals

Recent advancements have led to the creation of colorimetric sensors utilizing this compound to detect heavy metals in water samples. The sensors exhibit a clear color change when exposed to lead or mercury ions, providing a simple yet effective detection method.

Material Science

In material science, this compound is explored for developing advanced materials with specific electrical and optical properties.

Research Insights: Conductive Polymers

Research indicates that incorporating this compound into conductive polymers enhances their electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and energy storage devices.

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrophenyl groups allows for specific binding interactions, while the thiophene ring provides stability and electronic properties conducive to biological activity.

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Halogenated Phenyl Groups

Key Insights :

- Nitro vs. Halogens : The nitro group’s strong electron-withdrawing nature enhances electrophilic reactivity, making the compound suitable for coupling reactions (e.g., Suzuki-Miyaura). Halogenated analogs (Cl, Br) balance reactivity with steric effects, influencing drug bioavailability .

- Positional Effects : Para-substituted Cl (4-Cl) improves solubility and crystallinity compared to meta-substituted derivatives, impacting pharmaceutical formulation .

Nitro Substituent Position: Meta vs. Para

Structural Impact :

- Meta-NO₂: Induces torsional strain, reducing planarity and altering electronic distribution.

Functional Group Modifications: Ester vs. Carboxamide

Comparative Note: Replacing the ethyl ester with a carboxamide group improves water solubility and target binding in antimicrobial agents but reduces membrane permeability .

Bulkier Substituents: Cyclohexylphenyl vs. Nitrophenyl

Pharmacokinetics : Cyclohexyl groups improve blood-brain barrier penetration, whereas nitro groups may limit it due to polarity .

Biological Activity

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a nitrophenyl group. Its molecular formula is , and it has a CAS number of 730949-83-4. The unique arrangement of functional groups contributes to its diverse chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays, which determine the lowest concentration of a substance that inhibits bacterial growth.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Pseudomonas aeruginosa | 0.35 |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents, particularly against resistant bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have shown that the compound can inhibit pro-inflammatory cytokines, which play a critical role in the inflammatory response.

The proposed mechanism involves the modulation of signaling pathways associated with inflammation, potentially influencing the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound demonstrates cytotoxic effects, leading to apoptosis in cancer cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.5 |

| HeLa (Cervical Cancer) | 2.0 |

| A549 (Lung Cancer) | 1.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated several thiophene derivatives, including this compound, against multidrug-resistant bacterial strains. The results indicated that this compound was among the most effective in inhibiting growth, particularly against Staphylococcus aureus .

- Investigation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated significant reductions in edema and inflammatory markers upon treatment with this compound .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves:

Esterification : Reacting 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylic acid with ethanol under HCl catalysis. This mirrors the procedure for analogous compounds, where saturated HCl in ethanol and reflux for 2–6 hours yields the ester .

Purification : After neutralization with sodium carbonate, the product is recrystallized from ethanol to obtain pure crystals .

Key Data :

- Reagents : Absolute ethanol, dry HCl gas, sodium carbonate.

- Conditions : Reflux (2–6 hours), recrystallization in ethanol.

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- 1H NMR : Signals for the ethyl ester group (δ ~1.4–1.6 ppm for CH3, δ ~4.1–4.3 ppm for CH2), aromatic protons (δ ~6.5–7.5 ppm), and NH2 (δ ~5.4–6.6 ppm, D2O-exchangeable) .

- IR : Peaks for C=O (ester, ~1700 cm⁻¹) and NH2 (~3300–3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]+) confirm molecular weight .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Hazard Identification : Skin/eye irritation and respiratory toxicity (based on structurally similar thiophenes) .

- Protective Measures : Use gloves, goggles, and fume hoods. Store in cool, dry conditions away from incompatible reagents .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Methodological Answer:

- Multi-Technique Validation : Combine 1H NMR, IR, and X-ray crystallography (e.g., SHELX for structure refinement) .

- Comparative Analysis : Cross-reference with literature data for analogous compounds. For example, compare NH2 proton shifts in ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (δ 5.46 ppm) .

- Computational Validation : Use DFT calculations to predict NMR/IR spectra and match experimental results .

Q. What strategies optimize the synthesis of derivatives for biological testing?

Methodological Answer:

- Functionalization : React the amino group with thiophosgene to form isothiocyanate intermediates, enabling further derivatization (e.g., with sulfa drugs or hydrazine) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 5–6 hours for Knoevenagel condensations) .

Example Reaction : - Condensation with aromatic aldehydes (e.g., p-fluorobenzaldehyde) under piperidine catalysis yields triazolopyrimidine derivatives .

Q. How does the nitro substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The nitro group reduces electron density on the thiophene ring, directing electrophilic substitution to specific positions.

- Impact on Bioactivity : Nitro-substituted thiophenes often exhibit enhanced antimicrobial or antitubulin activity compared to methoxy or chloro analogs .

Supporting Data : - IC50 values for antimicrotubule activity in nitro-substituted derivatives are typically lower (more potent) than non-nitro analogs .

Contradiction Analysis

Q. How to address discrepancies in reported reaction times for esterification?

Methodological Answer:

- Variable Catalysis : HCl gas saturation vs. concentrated HCl solution may affect reaction rates.

- Temperature Control : Reflux conditions (e.g., 78°C for ethanol) must be rigorously maintained to avoid side reactions .

- Validation : Replicate procedures using identical reagents and monitor reaction progress via TLC.

Advanced Structural Analysis

Q. What crystallographic tools are recommended for resolving complex thiophene structures?

Methodological Answer:

- Software : Use SHELX for refinement and WinGX/ORTEP for visualization .

- Parameters : Anisotropic displacement parameters (Ų) for non-H atoms and riding models for H atoms .

Case Study : Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate was resolved using SHELX, confirming planar thiophene rings and intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.